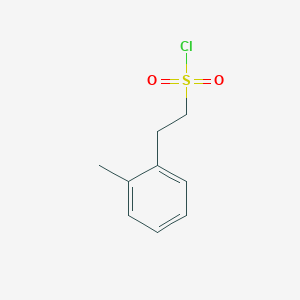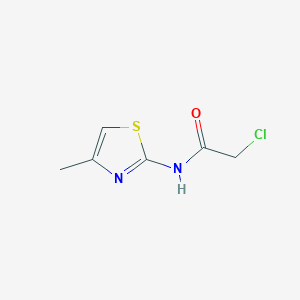
2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Übersicht
Beschreibung
“2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . It contains a sulfonamide group that is S-linked to a benzene ring .
Synthesis Analysis
The synthesis of thiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and more .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles undergo various chemical reactions. For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . They can also undergo hydrolysis and coupling reactions .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen
-
Anti-Tubercular Compounds
- Field : Medicinal Chemistry
- Application : Benzothiazole based anti-tubercular compounds have been synthesized and their in vitro and in vivo activity has been studied .
- Methods : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .
- Results : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
-
Anticonvulsant Properties
- Field : Pharmacology
- Application : Thiazole analogues have been studied for their anticonvulsant properties .
- Methods : The study involved the synthesis of thiazole analogues and testing their anticonvulsant properties .
- Results : Analogues 7a 1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole and 7b 1-[(2-(4-Chlorophenyl)thiazol-4-yl)methyl)-1H-1,2,4-triazole provided protection ranging from 33 to 100% in both seizure models .
-
Anticancer Screening
- Field : Oncology
- Application : The anticancer screening of synthesized N - (4- (4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide derivatives was conducted against the oestrogen receptor positive human breast adenocarcinoma, MCF7 .
- Methods : The study involved the synthesis of thiazole derivatives and testing their anticancer properties using the SRB assay .
- Results : The results of the study were compared with a standard drug (5-fluorouracil) .
-
Antioxidant, Analgesic, and Anti-Inflammatory
- Field : Pharmacology
- Application : Thiazole derivatives have been found to exhibit antioxidant, analgesic, and anti-inflammatory properties .
- Methods : The study involved the synthesis of thiazole derivatives and testing their antioxidant, analgesic, and anti-inflammatory properties .
- Results : The results showed that some thiazole derivatives exhibited significant antioxidant, analgesic, and anti-inflammatory activities .
-
Antimicrobial and Antifungal
- Field : Microbiology
- Application : Thiazole derivatives have been used as antimicrobial and antifungal agents .
- Methods : The study involved the synthesis of thiazole derivatives and testing their antimicrobial and antifungal properties .
- Results : The results showed that some thiazole derivatives exhibited significant antimicrobial and antifungal activities .
-
Antiviral
- Field : Virology
- Application : Thiazole derivatives have been studied for their antiviral properties .
- Methods : The study involved the synthesis of thiazole derivatives and testing their antiviral properties .
- Results : The results showed that some thiazole derivatives exhibited significant antiviral activities .
-
Diuretic
- Field : Pharmacology
- Application : Thiazoles have been found to exhibit diuretic properties .
- Methods : The study involved the synthesis of thiazole derivatives and testing their diuretic properties .
- Results : The results showed that some thiazole derivatives exhibited significant diuretic activities .
-
Neuroprotective
- Field : Neurology
- Application : Thiazole derivatives have been studied for their neuroprotective properties .
- Methods : The study involved the synthesis of thiazole derivatives and testing their neuroprotective properties .
- Results : The results showed that some thiazole derivatives exhibited significant neuroprotective activities .
-
Antipyretic
- Field : Pharmacology
- Application : Thiazole derivatives have been used as antipyretic agents .
- Methods : The study involved the synthesis of thiazole derivatives and testing their antipyretic properties .
- Results : The results showed that some thiazole derivatives exhibited significant antipyretic activities .
Zukünftige Richtungen
Thiazoles have been the subject of extensive research due to their diverse biological activities. They have been used to develop new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . Future research will likely continue to explore the potential of thiazole derivatives in various therapeutic applications.
Eigenschaften
IUPAC Name |
2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2OS/c1-4-3-11-6(8-4)9-5(10)2-7/h3H,2H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHQBYNKULQNHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360650 | |
| Record name | 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
CAS RN |
50772-53-7 | |
| Record name | 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



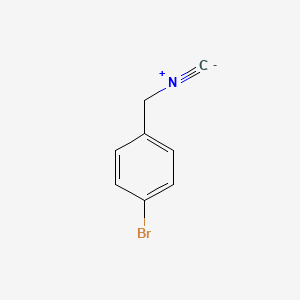
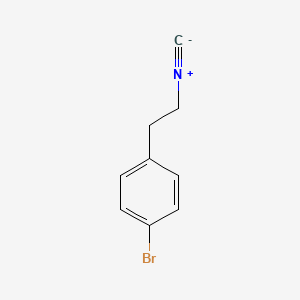
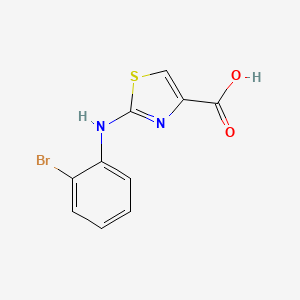
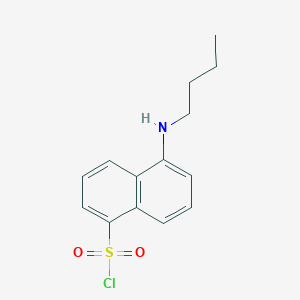
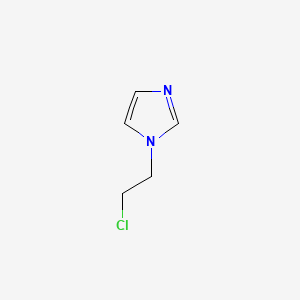
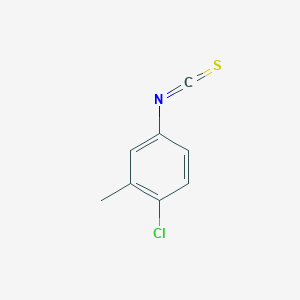
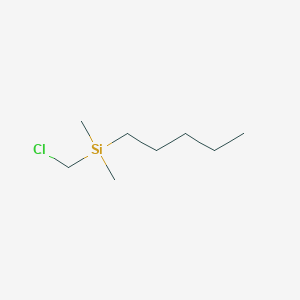
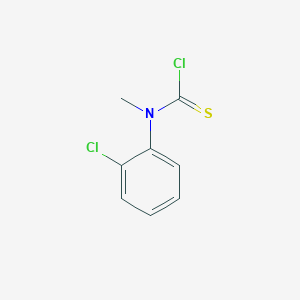

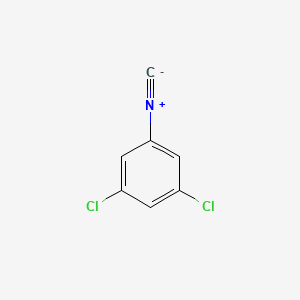
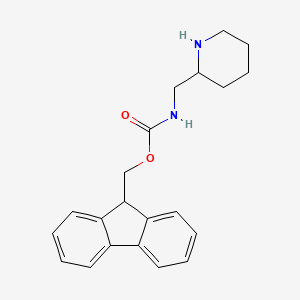

![Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B1596734.png)
